molecular formula C9H5BrClN B13675896 7-Bromo-4-chloroisoquinoline

7-Bromo-4-chloroisoquinoline

Cat. No.: B13675896
M. Wt: 242.50 g/mol
InChI Key: BHJHGBLOVBSWOW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2/CuBr2/LiBr in MeCN.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving palladium-catalyzed reactions, is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.

Scientific Research Applications

7-Bromo-4-chloroisoquinoline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

  • 7-Bromo-4-chloroquinoline
  • 4-Bromo-7-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 7-Bromo-2-chloroquinoline

Comparison: 7-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

7-bromo-4-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H

InChI Key

BHJHGBLOVBSWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)Cl

Origin of Product

United States

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